![molecular formula C23H24N2O4S B2695085 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 872200-23-2](/img/structure/B2695085.png)

8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

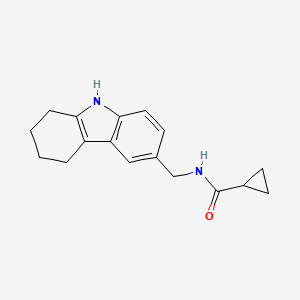

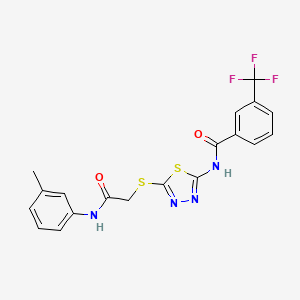

The compound “8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule with the molecular formula C23H24N2O4S . It’s part of a class of compounds known as sulfonamides, which are widely found in natural products, bioactive substances, and pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds involves base-mediated coupling reactions of benzenesulfonyl azides . In these reactions, 1,2-dichloroethane (DCE) is used as a solvent and reactant, and 1,8-diazabicyclo (5.4.0) undec-7-ene is used as a strong base .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzenesulfonyl group attached to a 6-methylquinolin-4-yl group, which is further attached to a 1,4-dioxa-8-azaspiro[4.5]decane group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The β-chloroester contained in the reaction product can be easily dissociated to react with N, S, and O atoms, increasing the possibility for subsequent synthesis .Applications De Recherche Scientifique

Aziridination and Cycloaddition Reactions

Compounds structurally related to the query compound have been explored for their potential in chemical synthesis, particularly in aziridination and 1,3-dipolar cycloaddition reactions. For example, research has demonstrated the use of similar compounds in synthesizing diazadispirodecanes and triazadispirododecanes as single stereoisomers through aziridination processes. These findings highlight the compound's potential in creating complex molecular architectures, showcasing its versatility in synthetic chemistry applications (حسن البار, 1997).

Thermal Cyclization and Stereochemistry

The orientation of substituents, such as the phenylsulfonyl group, plays a critical role in the thermal cyclization processes of dihydroxyketone equivalents, influencing the formation of specific stereoisomers. This aspect of research underscores the importance of stereochemical considerations in the synthesis and application of similar compounds (A. Alzérreca et al., 1990).

Structural Elucidation and Pharmacological Evaluation

Further investigations into compounds with similar structural motifs have led to structural elucidation, revealing insights into their conformational dynamics and potential pharmacological applications. Studies on benzothiazinones and spiroacetal derivatives, for example, have provided a deeper understanding of their structural properties and implications for drug development (A. Richter et al., 2022).

Molecular Imaging and Ligand Development

Compounds structurally related to the query have also found applications in molecular imaging and as ligands for receptor studies. For instance, derivatives have been developed as σ1 receptor ligands, with potential as potent tumor imaging agents. This research opens new avenues for the use of these compounds in diagnostic and therapeutic applications (Fang Xie et al., 2015).

Propriétés

IUPAC Name |

8-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-17-7-8-20-19(15-17)22(25-11-9-23(10-12-25)28-13-14-29-23)21(16-24-20)30(26,27)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJCSFQHPYNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B2695014.png)

![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)

![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)